

Technical Guide: Definitive Identification of H-Pro-Phe-NH₂ HCl via MS/MS

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Compound of Interest

Compound Name: *H-Pro-Phe-NH₂ HCl*

Cat. No.: *B1494561*

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Executive Summary

H-Pro-Phe-NH₂ (L-Prolyl-L-Phenylalanine Amide) is a bioactive dipeptide often used as a chiral catalyst or a pharmaceutical intermediate.^[1] While NMR is the structural gold standard, it requires milligram-scale quantities and significant time. HPLC relies on retention time matching with reference standards, which can be prone to matrix interference.

MS/MS (Tandem Mass Spectrometry) offers the optimal balance of sensitivity, speed, and structural specificity. By leveraging Collision-Induced Dissociation (CID), researchers can distinguish H-Pro-Phe-NH₂ from its isobaric regioisomer (H-Phe-Pro-NH₂) and confirm the C-terminal amidation, which is invisible in standard full-scan MS.^[1]

Product Profile & Theoretical Specifications

| Parameter | Specification |
|----------------------------------|---|
| Product Name | H-Pro-Phe-NH ₂ HCl |
| Sequence | Proline - Phenylalanine - Amide |
| Formula (Free Base) | C ₁₄ H ₁₉ N ₃ O ₂ |
| Monoisotopic Mass | 261.1477 Da |
| Precursor Ion [M+H] ⁺ | 262.1550 Da |
| Key Structural Feature | C-terminal Amide (-CONH ₂) vs. Acid (-COOH) |

Comparative Analysis: Why MS/MS?

The following table objectively compares MS/MS against alternative identification methods for dipeptide amides.

| Feature | MS/MS (Recommended) | 1H-NMR | HPLC-UV | Full Scan MS |
|-----------------|---|-----------------------------|------------------------------|----------------------------|
| Specificity | High (Sequence & Composition) | Very High (Stereochemistry) | Medium (Retention Time only) | Low (Mass only) |
| Differentiation | Distinguishes Pro-Phe from Phe-Pro | Distinguishes all isomers | Requires specific standard | Cannot distinguish isomers |
| Sample Req. | Picograms (< 1 pmol) | Milligrams (> 2 mg) | Nanograms | Picograms |
| Throughput | High (Minutes) | Low (Hours) | Medium (20-40 mins) | High (Minutes) |
| Limitations | Cannot determine stereochemistry (D vs L) | Low sensitivity | Co-elution risks | Blind to sequence |

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Expert Insight: Full Scan MS alone is insufficient because H-Pro-Phe-NH₂ (261.15 Da) and H-Phe-Pro-NH₂ (261.15 Da) have identical masses.[1] Only MS/MS fragmentation can reveal the sequence order.

Experimental Protocol

Sample Preparation

To ensure clean fragmentation spectra without adduct interference:

- Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]
- Concentration: Prepare a 1 μ M (approx. 260 ng/mL) working solution.
 - Note: Avoid high concentrations to prevent dimer formation

. [1]

- Infusion: Direct infusion at 5–10 μ L/min is preferred for optimizing collision energy (CE).[1]

MS/MS Parameters (General Q-TOF/Orbitrap/Triple Quad)

- Ionization: ESI Positive Mode.
- Precursor Isolation: m/z 262.15 (Isolation width \pm 1.0 Da).[1]
- Collision Energy (CE): Ramp 15–35 eV.[1]
 - Reasoning: Proline-containing peptides often require higher energy to fragment the cyclic amine bond effectively.

Data Interpretation: The "Smoking Gun" Fragments

The identification relies on detecting specific y-ions, b-ions, and immonium ions.

Fragmentation Logic

In a dipeptide amide H-Pro-Phe-NH₂:

- Bond Cleavage: The primary cleavage occurs at the peptide bond between Pro and Phe.
- y-ion formation (C-terminal): Charge remains on the C-terminus (Phe-NH₂).[\[1\]](#)
- b-ion formation (N-terminal): Charge remains on the N-terminus (Pro).[\[1\]](#)

Diagnostic Ions Table[\[1\]](#)

| Ion Type | Fragment Structure | Theoretical m/z | Diagnostic Significance |
|--------------------|---|-----------------|--|
| Precursor | [Pro-Phe-NH ₂ + H] ⁺ | 262.15 | Confirms intact mass. [1] |
| y ₁ Ion | [H-Phe-NH ₂ + H] ⁺ | 165.10 | PRIMARY CONFIRMATION. Proves Phe is at C-terminus. [1] |
| Immonium (Phe) | [H ₂ N=CH-CH ₂ Ph] ⁺ | 120.08 | Confirms presence of Phenylalanine. [1] |
| b ₁ Ion | [Proyl cation] ⁺ | 98.06 | Often unstable; may lose CO to form m/z 70. [1] |
| Immonium (Pro) | [C ₄ H ₈ N] ⁺ | 70.07 | Confirms presence of Proline. [1] |
| b ₂ Ion | [M+H - NH ₃] ⁺ | 245.12 | Loss of ammonia from C-term amide. [1] |

Differentiation from Isobaric H-Phe-Pro-NH₂

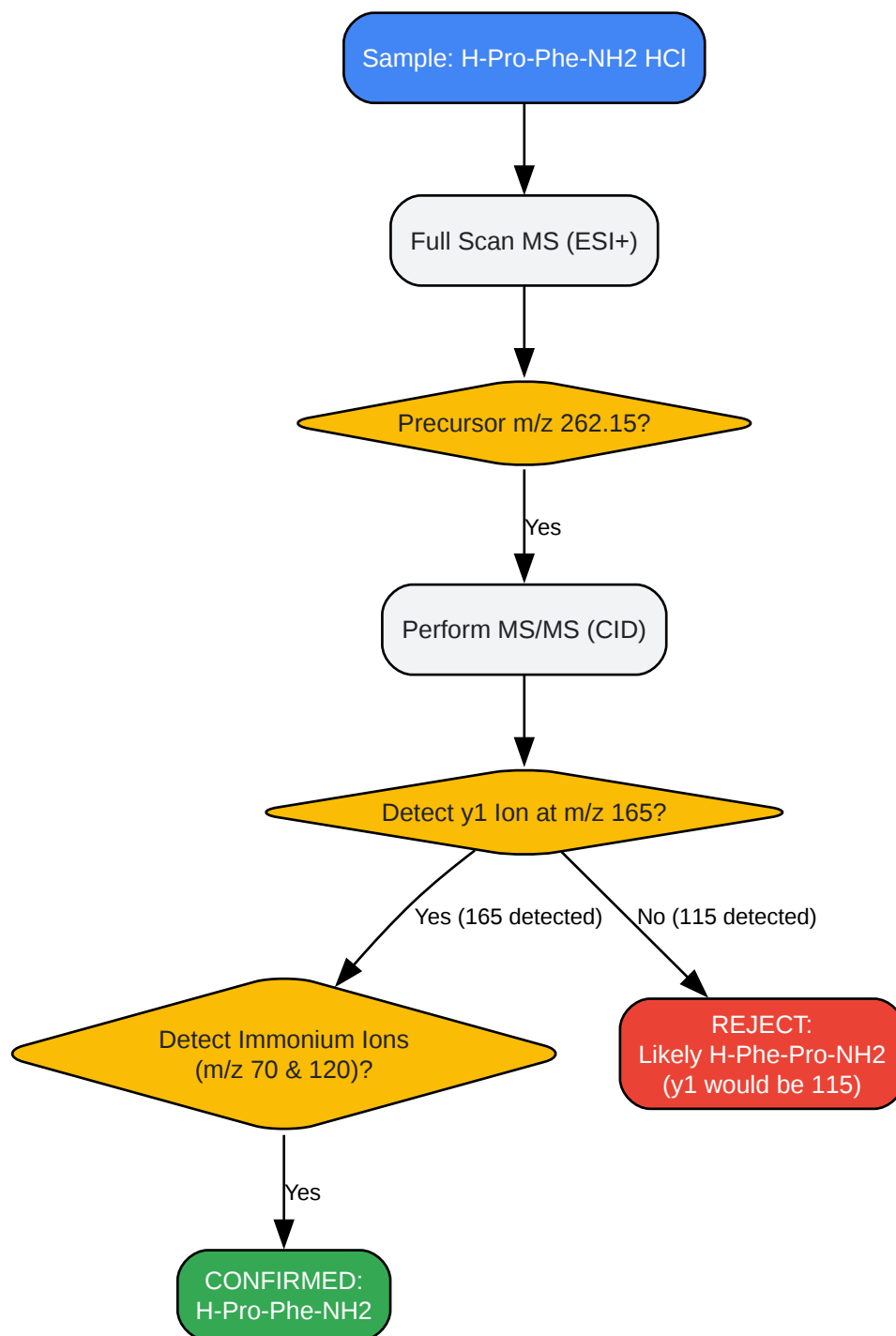
If the sequence were reversed (Phe-Pro-NH₂), the fragmentation would shift drastically:

- y_1 Ion: Would be $[\text{H-Pro-NH}_2 + \text{H}]^+$ at m/z 115.09.[\[1\]](#)
- Observation: The absence of m/z 115 and the presence of m/z 165 definitively proves the sequence is Pro-Phe.

Visualization of Workflows

Logical Identification Workflow

The following diagram outlines the decision process for confirming identity.

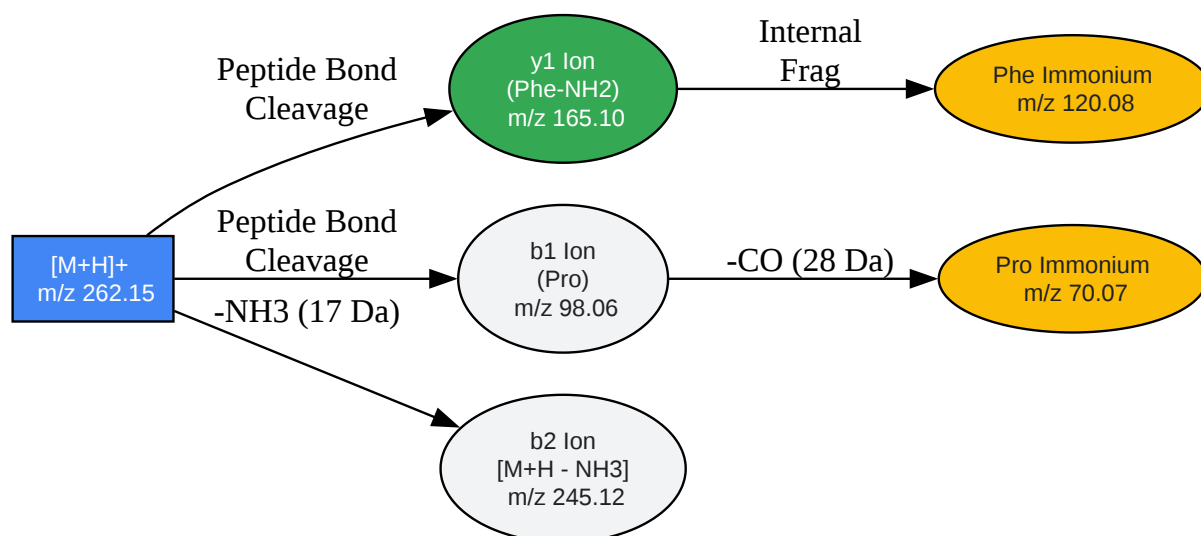


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Figure 1: Step-by-step logical workflow for MS/MS confirmation of H-Pro-Phe-NH₂.

Fragmentation Pathway

This diagram illustrates the specific bond cleavages generating the diagnostic ions.



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Figure 2: Fragmentation pathway showing the origin of key diagnostic ions from the precursor.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6351946, Pro-Phe. Retrieved from [\[Link\]](#)^{[1][2]}
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Sources

- [1. H-Phe-Phe-Pro-Pro-Tyr-Phe-Val-Pro-Pro-Ala-NH₂ | C₆₄H₈₂N₁₂O₁₁ | CID 11818740 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Pro-Phe | C₁₄H₁₈N₂O₃ | CID 6351946 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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